

# Melting Point Determination Guide: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

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## Compound of Interest

Compound Name:	6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
CAS No.:	1981-45-9
Cat. No.:	B1465816

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## Executive Summary & Compound Profile

Accurate melting point (MP) determination for **6-Chloro-2-(methoxymethyl)pyrimidin-4-amine** is not merely a physical characterization step but a critical purity checkpoint.<sup>[1]</sup> The synthesis of this compound typically involves the amination of 4,6-dichloro-2-(methoxymethyl)pyrimidine.<sup>[1]</sup>

- Target Compound: **6-Chloro-2-(methoxymethyl)pyrimidin-4-amine**
- CAS Number: 1981-45-9<sup>[1][2]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>8</sub>ClN<sub>3</sub>O
- Expected MP Range: 125°C – 145°C (Estimated based on structural analogs; specific batch values vary by crystal habit).
- Critical Impurity: 2-(methoxymethyl)pyrimidine-4,6-diamine (Double amination byproduct).<sup>[1]</sup>  
Note: This impurity typically exhibits a significantly higher melting point (>200°C) due to

increased intermolecular hydrogen bonding.[1]

## Method Comparison: Selecting the Right Technique

For pharmaceutical-grade intermediates, the "Gold Standard" is DSC due to its ability to quantify purity and detect solvates.[1]

Feature	Method A: Manual Capillary	Method B: Automated Optoelectronic	Method C: DSC (Recommended)
Principle	Visual observation of phase change in a glass capillary.	Optical transmission change detected by sensors.[1]	Heat flow measurement vs. temperature (Enthalpy of Fusion).
Precision	Low ( $\pm 1.0$ – $2.0^\circ\text{C}$ ).[1] Subjective to operator.	Moderate ( $\pm 0.5^\circ\text{C}$ ).[1] Eliminates operator bias.	High ( $\pm 0.1^\circ\text{C}$ ).[1] Thermodynamic accuracy.
Sample Size	~5 mg	~5 mg	1–3 mg
Impurity Detection	Qualitative (wide range = impure).[1]	Qualitative (sintering detection).[1][3]	Quantitative (Purity via van't Hoff eq).[1]
Solvate ID	Difficult (looks like "sweating").	Difficult (often triggers early).[1]	Excellent (distinct broad endotherms).[1]
Cost/Run	Low	Low	High

## Detailed Experimental Protocols

### Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Use this method for CoA generation and reference standard characterization.

- **Sample Prep:** Weigh  $2.0 \pm 0.1$  mg of dried **6-Chloro-2-(methoxymethyl)pyrimidin-4-amine** into a Tzero aluminum pan.
- **Sealing:** Crimp with a pinhole lid (allows trapped solvent to escape, preventing "pressure cooker" effects) or hermetic lid (if solvate stability is being tested).[1]

- Equilibration: Equilibrate cell at 25°C for 5 minutes.
- Ramp: Heat from 30°C to 250°C at a rate of 10°C/min.
- Purge Gas: Nitrogen (N<sub>2</sub>) at 50 mL/min.
- Analysis:
  - Identify the Onset Temperature (ngcontent-ng-c4120160419="" \_nghost-ng-c3115686525="" class="inline ng-star-inserted">  
  
) : This is the true melting point, independent of heating rate.
  - Identify the Peak Temperature (ngcontent-ng-c4120160419="" \_nghost-ng-c3115686525="" class="inline ng-star-inserted">  
  
) : The point of maximum heat absorption.
  - Purity Calculation: Use the partial area analysis (van't Hoff plot) if the peak is sharp.[1] A depression in ngcontent-ng-c4120160419="" \_nghost-ng-c3115686525="" class="inline ng-star-inserted">  
  
compared to the reference indicates contamination (likely unreacted dichloro precursor).

## Protocol B: Automated Optoelectronic Detection (Routine QC)

Use this method for in-process checks during synthesis.

- Grinding: Finely grind the sample in an agate mortar. Coarse crystals cause irregular light scattering.[1]
- Filling: Fill the capillary to a height of 3 mm. Compact by tapping (automated tapping is preferred).[1]
- Parameters:
  - Start Temp: 110°C (approx. 10-15°C below expected).

- Ramp Rate: 1.0°C/min.[1] (Faster rates >2°C/min will artificially inflate the observed MP due to thermal lag).[1]
- Threshold: Set the "Clear Point" threshold to 80% transmission.
- Observation: Record the "Meniscus Point" (first liquid) and "Clear Point" (complete melt). A range >2°C indicates <98% purity.[1]

## Data Analysis & Troubleshooting

### Scenario 1: Broad Melting Range (e.g., 120–135°C)[1]

- Cause: Wet sample or residual solvent (likely Methanol or Ethanol from recrystallization).[1]
- Action: Run TGA (Thermogravimetric Analysis). If weight loss occurs before the melt, dry the sample at 40°C under vacuum for 12 hours.[1]

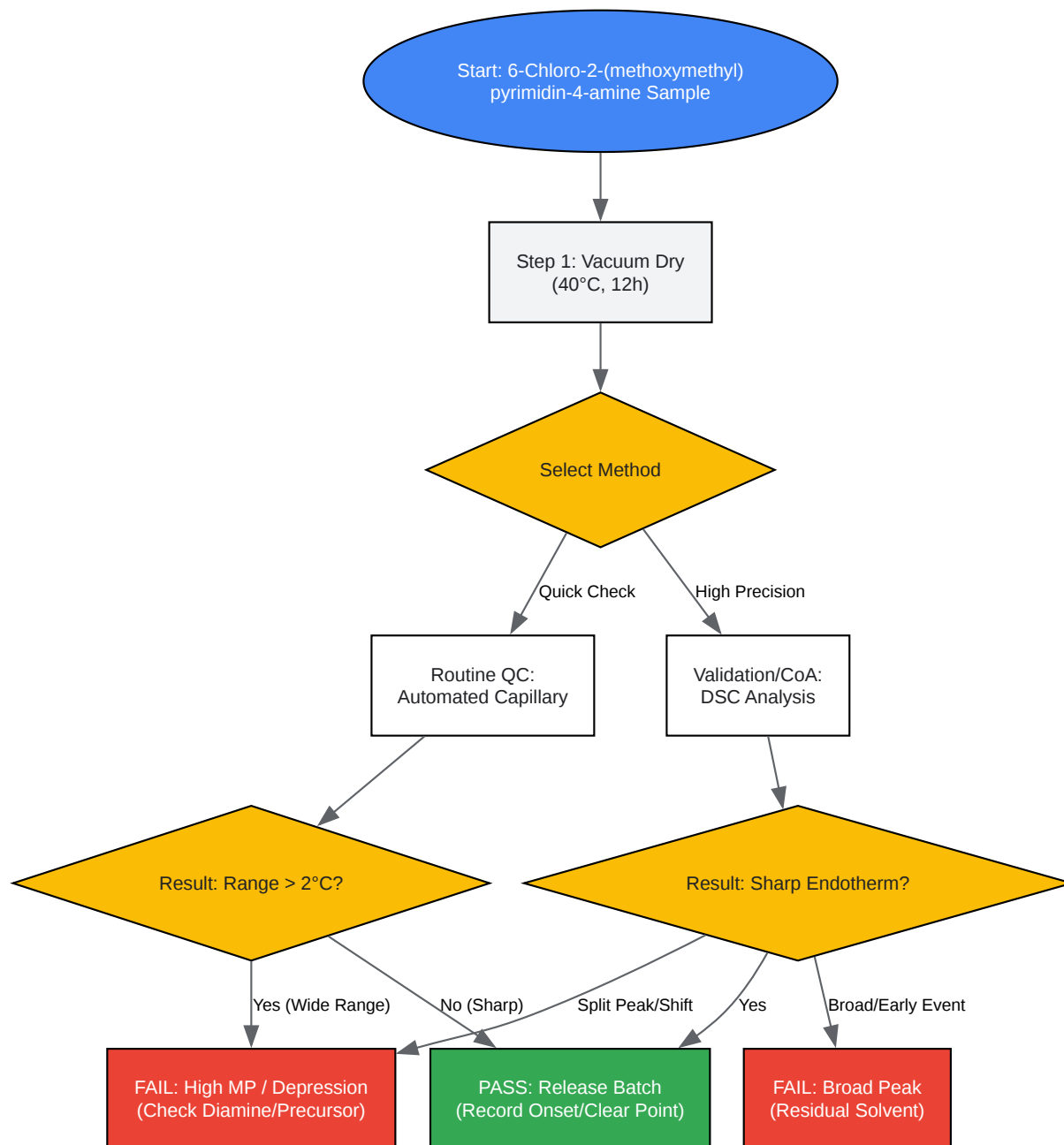
### Scenario 2: High Melting Point (>180°C)

- Cause: Presence of 2-(methoxymethyl)pyrimidine-4,6-diamine.[1]
- Mechanism: The second chloride displacement is slower but possible at high temperatures/excess ammonia.[1]
- Action: Check LC-MS. Recrystallize from a non-polar solvent (e.g., Heptane/EtOAc) to remove the polar di-amine.[1]

### Scenario 3: Double Peak in DSC

- Cause: Polymorphism.[1] Pyrimidines often exhibit multiple crystal forms.
- Action: The first peak is the metastable form; the second is the stable form.[1] Record both.

## Visualization: Decision Logic for MP Determination



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Figure 1: Decision logic workflow for selecting the appropriate melting point determination method based on purity requirements.

## References

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